molecular formula C13H16FN3 B7637492 6-fluoro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole

6-fluoro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole

Cat. No. B7637492
M. Wt: 233.28 g/mol
InChI Key: PSZXPYRSVPWCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is of great interest to researchers due to its potential applications in various fields, including medicine and agriculture. In

Scientific Research Applications

The scientific research applications for 6-fluoro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole are numerous. One of the most promising applications is in the field of medicine. This compound has been found to have potential as an anticancer agent, as it can inhibit the growth of cancer cells. Additionally, it has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 6-fluoro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cell growth and division. This inhibition can lead to the death of cancer cells and the prevention of bacterial growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-fluoro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole in lab experiments is its high potency. This compound has been found to be effective at very low concentrations, making it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.

Future Directions

There are many future directions for research on 6-fluoro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole. One area of interest is the development of new anticancer drugs based on this compound. Researchers are also exploring the potential of this compound as an antimicrobial agent for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has shown great potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound could lead to the development of new drugs and antimicrobial agents that could have a significant impact on human health and agriculture.

Synthesis Methods

The synthesis method for 6-fluoro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole involves a series of chemical reactions. The starting materials for this synthesis are 2-aminobenzimidazole and 1-pyrrolidineethanamine. These two compounds are reacted together in the presence of a catalyst, such as palladium on carbon, to produce the desired product. The final compound can be purified and isolated using various methods, such as column chromatography or recrystallization.

properties

IUPAC Name

6-fluoro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-9(17-6-2-3-7-17)13-15-11-5-4-10(14)8-12(11)16-13/h4-5,8-9H,2-3,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZXPYRSVPWCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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